1,2-Propanediol, 3-(3-fluoropropoxy)-
Description
1,2-Propanediol, 3-(3-fluoropropoxy)- is a fluorinated derivative of 1,2-propanediol, where the hydroxyl group at the third carbon is substituted with a 3-fluoropropoxy group. Fluorinated compounds often exhibit enhanced thermal stability, altered solubility, and increased lipophilicity compared to non-fluorinated analogs .
Properties
CAS No. |
1346521-41-2 |
|---|---|
Molecular Formula |
C6H13FO3 |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
3-(3-fluoropropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H13FO3/c7-2-1-3-10-5-6(9)4-8/h6,8-9H,1-5H2 |
InChI Key |
CFBLTNKOSVOUKL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(CO)O)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(3-fluoropropoxy)- can be achieved through several methods. One common approach involves the reaction of 1,2-propanediol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
The use of transition metal catalysts such as copper, nickel, and cobalt can enhance the efficiency of the hydrogenolysis process .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(3-fluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Propanediol, 3-(3-fluoropropoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(3-fluoropropoxy)- involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes such as diol dehydratase. The presence of the fluoropropoxy group can affect the compound’s reactivity and binding affinity, leading to unique biochemical interactions .
Comparison with Similar Compounds
The following structurally related 1,2-propanediol derivatives are analyzed for comparative insights:
Substituent Effects on Molecular Properties
Key Observations:
- Fluorine Impact: The 3-fluoropropoxy group in the target compound likely enhances its metabolic stability and membrane permeability compared to non-fluorinated analogs like 3-phenoxy-1,2-propanediol .
- Adsorption Behavior : Ethylene glycol and glycerol (simpler diols) show lower adsorption on activated carbon than 1,2-propanediol derivatives, suggesting fluorinated variants may require specialized separation techniques .
- Synthetic Challenges: Fluorinated derivatives often require controlled reaction conditions (e.g., nitration or electrophilic substitution) to avoid side products, as seen in the synthesis of difluoroamino-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
